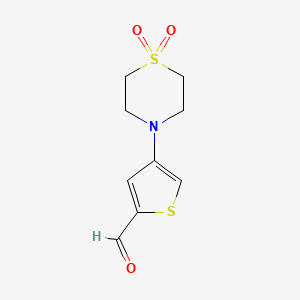
4-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)thiophene-2-carbaldehyde is a heterocyclic compound that contains both thiophene and thiomorpholine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)thiophene-2-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with thiomorpholine-1,1-dioxide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
4-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)benzaldehyde
- 2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-N’-(thiophene-2-sulfonyl)acetohydrazide
- 2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)acetic acid
Uniqueness
4-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)thiophene-2-carbaldehyde is unique due to the presence of both thiophene and thiomorpholine moieties in its structure. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Propriétés
Formule moléculaire |
C9H11NO3S2 |
|---|---|
Poids moléculaire |
245.3 g/mol |
Nom IUPAC |
4-(1,1-dioxo-1,4-thiazinan-4-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO3S2/c11-6-9-5-8(7-14-9)10-1-3-15(12,13)4-2-10/h5-7H,1-4H2 |
Clé InChI |
UWZAQBSNDZVWLD-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CCN1C2=CSC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(3-Cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13188635.png)

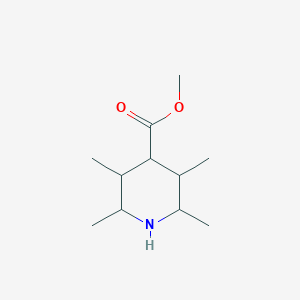

![4-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole](/img/structure/B13188661.png)

![1-[1-(Aminomethyl)cyclobutyl]-3-methoxycyclobutan-1-ol](/img/structure/B13188683.png)
![8-(3-Fluorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13188690.png)
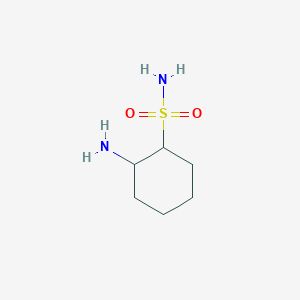

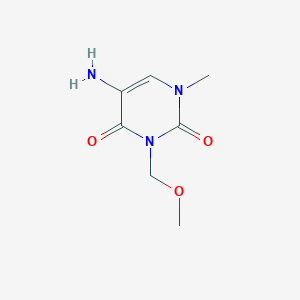
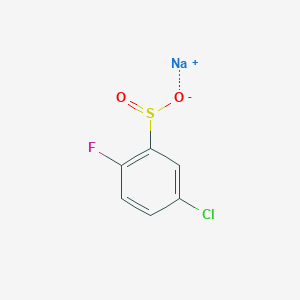
![methyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate](/img/structure/B13188713.png)
![1H,2H,3H,4H-Benzo[B]1,6-naphthyridin-10-amine](/img/structure/B13188714.png)
